hexyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate
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Overview
Description
Hexyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate is a synthetic organic compound characterized by the presence of a hexyl group, a fluorophenyl group, and a sulfamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction begins with the introduction of a sulfamoyl group to a fluorophenyl ring. This is achieved by reacting 4-fluoroaniline with sulfamoyl chloride under controlled conditions.
Coupling with Phenyl Carbamate: The sulfamoyl intermediate is then coupled with phenyl carbamate in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Hexyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Hexyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of hexyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Hexyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate can be compared with other similar compounds, such as:
Hexyl N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]carbamate: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
Hexyl N-[4-[(4-bromophenyl)sulfamoyl]phenyl]carbamate: The presence of a bromophenyl group can also influence the compound’s reactivity and applications.
Properties
IUPAC Name |
hexyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-2-3-4-5-14-26-19(23)21-16-10-12-18(13-11-16)27(24,25)22-17-8-6-15(20)7-9-17/h6-13,22H,2-5,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOYPILSTJJAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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